molecular formula C10H18ClNO4S B2600789 Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride CAS No. 2138004-47-2

Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride

Cat. No.: B2600789
CAS No.: 2138004-47-2
M. Wt: 283.77
InChI Key: KNMNKGDYSUTVCU-UHFFFAOYSA-N
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Description

Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H17NO4S.ClH. It is known for its unique spiro structure, which includes a sulfur atom and a carboxylate group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride typically involves the reaction of a thiaspiro compound with an amino group and a carboxylate ester. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization and filtration to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and carboxylate groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride is utilized in several scientific research fields:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride
  • Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate 5,5-dioxide

Uniqueness

Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride is unique due to its specific spiro structure and the presence of both amino and carboxylate groups. This combination of features makes it particularly valuable in research applications where such structural characteristics are required.

Properties

IUPAC Name

methyl 8-amino-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S.ClH/c1-15-9(12)7-4-10(5-7)6-8(11)2-3-16(10,13)14;/h7-8H,2-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMNKGDYSUTVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(CCS2(=O)=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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